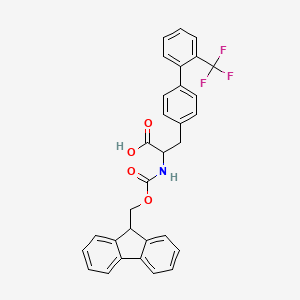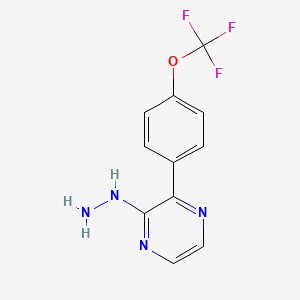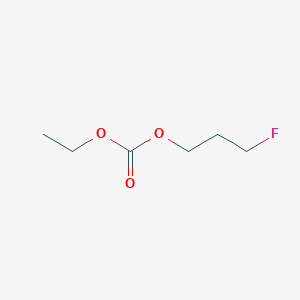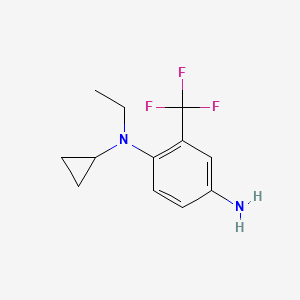
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The trifluoromethylphenyl group adds unique chemical properties, making this compound valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-(2-trifluoromethylphenyl)-DL-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Fmoc protection reaction.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(2-trifluoromethylphenyl)-DL-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Scientific Research Applications
Chemistry
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity by incorporating it into synthetic peptides .
Medicine
The compound is explored for its potential in developing peptide-based therapeutics, including enzyme inhibitors and receptor agonists .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development .
Mechanism of Action
The mechanism of action of Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine involves its incorporation into peptides, where it can influence the peptide’s structure and function. The trifluoromethyl group can enhance the compound’s hydrophobicity and stability, affecting its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-(2-fluorophenyl)-DL-phenylalanine
- Fmoc-4-(2-chlorophenyl)-DL-phenylalanine
- Fmoc-4-(2-bromophenyl)-DL-phenylalanine
Uniqueness
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased hydrophobicity and metabolic stability compared to its halogenated analogs .
Properties
Molecular Formula |
C31H24F3NO4 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37) |
InChI Key |
DKFSUOZZLCTJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)

![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)

![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)
![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)





